α-Capecitabine -

α-Capecitabine

Catalog Number: EVT-1506113
CAS Number:
Molecular Formula: C₁₅H₂₂FN₃O₆
Molecular Weight: 359.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

α-Capecitabine is classified as an antimetabolite and belongs to the fluoropyrimidine family, which includes other compounds like 5-fluorouracil and tegafur. It is synthesized from 5-deoxy-5-fluorocytidine through a series of chemical reactions that enhance its stability and absorption in the gastrointestinal tract.

Synthesis Analysis

Methods and Technical Details

The synthesis of α-Capecitabine involves several key steps:

  1. Starting Materials: The synthesis typically begins with 5-deoxy-5-fluorocytidine, which undergoes a glycosylation reaction with a suitable sugar moiety.
  2. Glycosylation Reaction: This step often employs a protected ribose derivative to facilitate the formation of the nucleoside structure.
  3. Deprotection: After glycosylation, protective groups are removed to yield α-Capecitabine.
  4. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels.

For instance, one method involves reacting 1-methyl-2,3-O-isopropylidene-5-O-deoxy-D-ribofuranose with appropriate reagents under controlled conditions to yield the desired compound .

Molecular Structure Analysis

Structure and Data

The molecular formula of α-Capecitabine is C15H22FN3O6, with a molecular weight of approximately 359.35 g/mol. The structure features:

  • A pyrimidine ring (related to uracil) that contributes to its function as an antimetabolite.
  • A ribose sugar component that enhances its bioavailability.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

α-Capecitabine undergoes several critical reactions once administered:

  1. Conversion to 5-Fluorouracil: In vivo, α-Capecitabine is metabolized primarily in the liver and tumor tissues by enzymes such as carboxylesterase and cytidine deaminase, converting it into 5-fluorouracil.
  2. Further Metabolism: 5-Fluorouracil can be further metabolized into various metabolites, including 5-fluoro-deoxyuridine monophosphate, which inhibits thymidylate synthase—a crucial enzyme for DNA synthesis.

These reactions are vital for its therapeutic efficacy against cancer cells.

Mechanism of Action

Process and Data

The mechanism of action of α-Capecitabine involves several steps:

  1. Prodrug Activation: After administration, α-Capecitabine is converted into 5-fluorouracil.
  2. Inhibition of DNA Synthesis: The active metabolite, 5-fluorouracil, mimics uracil and gets incorporated into RNA and DNA, disrupting normal nucleic acid function.
  3. Cell Cycle Arrest: This incorporation leads to cell cycle arrest in the S-phase, ultimately triggering apoptosis in rapidly dividing cancer cells.

This multi-step activation process allows for selective targeting of tumor cells while minimizing effects on normal tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: α-Capecitabine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water at physiological pH but has limited solubility in organic solvents.

Chemical Properties

  • Stability: The compound is stable under dry conditions but can degrade when exposed to moisture or light.
  • pH Sensitivity: Its solubility and stability can be influenced by pH levels, making formulation considerations crucial for oral administration.

Relevant data indicate that the compound maintains efficacy over a range of pH levels typical in the human gastrointestinal tract .

Applications

Scientific Uses

α-Capecitabine is primarily used in oncology for treating:

  • Colorectal Cancer: It serves as a first-line treatment option either alone or in combination with other agents.
  • Breast Cancer: Particularly effective in metastatic cases where traditional therapies may fail.

Additionally, ongoing research explores its use in combination therapies with other chemotherapeutics or targeted agents to enhance efficacy and reduce resistance .

Introduction to α-Capecitabine

Historical Development of Fluoropyrimidine-Based Antimetabolites

The evolution of fluoropyrimidine chemotherapy represents a paradigm shift in cancer treatment strategy. 5-Fluorouracil (5-FU), first synthesized in 1957, became the cornerstone chemotherapeutic agent for solid tumors but faced significant pharmacological limitations. With a plasma elimination half-life of merely 10-20 minutes, 5-FU rapidly fell below cytotoxic thresholds following bolus administration [1] [4]. Continuous intravenous infusion emerged in the 1980s as a solution, demonstrating superior efficacy in metastatic colorectal and breast cancers with response rates of 29% and 20% in heavily pretreated patients, respectively [1]. However, infusion protocols necessitated invasive venous access systems and impaired patient quality of life. This therapeutic impasse catalyzed the rational design of orally bioavailable fluoropyrimidines that could mimic continuous infusion pharmacokinetics while enabling preferential tumor activation [1] [5].

The structural optimization journey culminated in α-capecitabine (N⁴-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine), a fluoropyrimidine carbamate prodrug specifically engineered to overcome the erratic bioavailability that plagued earlier oral 5-FU formulations. Its development represented a convergence of three critical design objectives: near-complete oral absorption, enzymatic conversion mimicking continuous 5-FU infusion pharmacokinetics, and tumor-selective activation via exploitation of differential enzyme expression [1] [2].

Table 1: Evolution of Fluoropyrimidine Therapeutics

CompoundEraAdministrationKey Limitations
5-Fluorouracil1960sIntravenous bolusShort half-life (10-20 min), rapid subtherapeutic concentrations
5-FU + Leucovorin1980sIntravenousModest efficacy improvement, increased toxicity
Continuous Infusion 5-FU1980s-1990sIntravenousCatheter complications, pump dependence, reduced quality of life
α-Capecitabine1990s-presentOralTumor-selective activation, continuous pharmacokinetics

Role of α-Capecitabine in Modern Oncology

α-Capecitabine occupies a pivotal position in contemporary cancer therapy as the first orally administered fluoropyrimidine to demonstrate non-inferiority to intravenous 5-FU regimens across multiple malignancies. Its clinical adoption has transformed treatment paradigms by enabling outpatient management of previously infusion-dependent protocols [5]. The drug's significance extends beyond convenience; its tumor-selective activation mechanism fundamentally differentiates it from traditional fluoropyrimidines by exploiting the pathophysiological microenvironment of malignant tissues [2].

Approved by the FDA in 1998 for metastatic breast cancer and subsequently for colorectal malignancies, α-capecitabine now serves as the pharmacological backbone in numerous combination regimens. Its current indications span adjuvant and metastatic settings for breast, colorectal, and gastric cancers, with emerging applications in pancreatic and gastroesophageal malignancies [2] [6]. The compound's versatile role encompasses monotherapy in maintenance settings, radiosensitization during neoadjuvant therapy, and combination approaches with novel targeted agents [7] [8]. Global market projections reflect this expanding utility, with capecitabine sales expected to reach $2.8 billion by 2033, growing at 8% CAGR from 2024 [3].

Key Scientific Milestones in α-Capecitabine Research

The developmental trajectory of α-capecitabine exemplifies translational medicine, with critical discoveries bridging bench research to clinical application:

1990-1993: Preclinical studies validate the triple-enzyme cascade hypothesis, demonstrating 3-fold higher 5-FU concentrations in tumor versus normal tissues and 21-fold higher levels compared to plasma [1] [5]. Xenograft models established broad-spectrum antitumor activity against colorectal, breast, and gastric cancer lines.

1998: Phase I pharmacokinetic studies establish the optimal dosing schedule (14 days on/7 days off), revealing linear increases in Cmax (2.7-4.0 μg/mL) and AUC with dose escalation, plus rapid absorption kinetics (Tmax 1.5-2 hours) [1].

2001: Pivotal integrated analysis of two phase III trials (n=1,207) in metastatic colorectal cancer demonstrates superior response rates (26% vs 17%, p=0.0002) compared to bolus 5-FU/leucovorin (Mayo Clinic regimen), establishing non-inferiority to standard infusion therapy [4].

2017: The CREATE-X trial revolutionizes triple-negative breast cancer management by demonstrating that adjuvant α-capecitabine after neoadjuvant chemotherapy significantly improves 5-year disease-free survival (74.1% vs 67.6%, HR=0.70) and overall survival (89.2% vs 83.3%, HR=0.59) in non-responders [8].

2020-Present: Pharmacogenetic research identifies thymidine phosphorylase expression as a predictive biomarker and explores dihydropyrimidine dehydrogenase (DPD) polymorphisms to personalize therapy and mitigate toxicity risks [2] [9].

Table 2: Key Milestones in α-Capecitabine Development

YearMilestoneSignificance
1993Preclinical tumor-selective activation confirmedEstablished biochemical rationale for targeted delivery
1998Phase I pharmacokinetic profilingDefined optimal dosing schedule (14/7 days)
2001Phase III demonstration of superior response ratesRegulatory approval for metastatic colorectal cancer
2005Adjuvant approval for colon cancerExpanded to curative-intent setting
2017CREATE-X trial publishedEstablished role in triple-negative breast cancer
2022Dispersible tablet formulation developedAddressed dysphagia in cancer patients

Properties

Product Name

α-Capecitabine

Molecular Formula

C₁₅H₂₂FN₃O₆

Molecular Weight

359.35

Synonyms

[1-(5-Deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.